1-Ethynyl-2,4-difluorobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

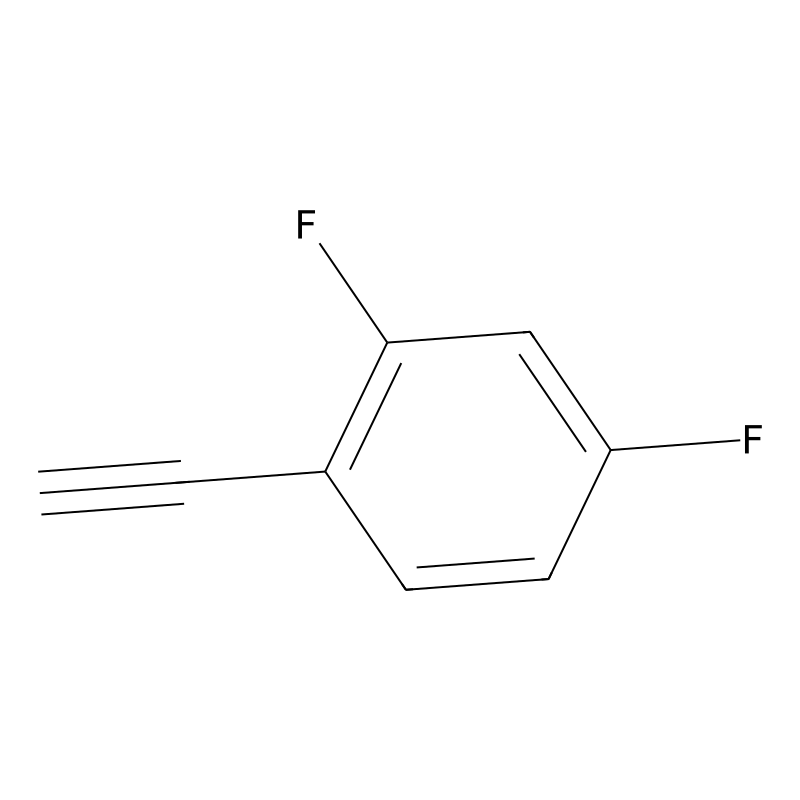

1-Ethynyl-2,4-difluorobenzene is an organic compound with the molecular formula . This compound features an ethynyl group (–C≡CH) attached to a benzene ring that is substituted with two fluorine atoms located at the 2 and 4 positions. The presence of these fluorine atoms enhances the compound's electron-withdrawing properties, making it particularly interesting for various chemical applications. Its unique structure contributes to its reactivity and potential utility in organic synthesis and material science .

There is no current scientific research available describing a specific mechanism of action for 1-Ethynyl-2,4-difluorobenzene.

- Due to the lack of research, specific safety information regarding toxicity, flammability, or reactivity is not available.

- However, as a general precaution, any unfamiliar aromatic compound should be handled with care in a well-ventilated laboratory using appropriate personal protective equipment.

- Electrophilic Aromatic Substitution (EAS): The benzene ring can react with electrophiles, leading to the substitution of hydrogen atoms with various functional groups.

- Nucleophilic Addition: The ethynyl group can participate in nucleophilic addition reactions, forming new carbon-carbon bonds.

- Oxidation and Reduction: This compound can be oxidized or reduced under specific conditions to yield different products.

These reactions enable the compound to serve as a versatile building block in organic synthesis .

While specific biological activity data for 1-Ethynyl-2,4-difluorobenzene is limited, compounds containing fluorinated groups often exhibit enhanced metabolic stability and bioactivity. Research indicates that such compounds can interact favorably with biological receptors, influencing their pharmacokinetics and dynamics. The presence of fluorine typically affects lipophilicity and binding affinity, making these compounds valuable in drug discovery and development .

1-Ethynyl-2,4-difluorobenzene can be synthesized through several methods:

- Sonogashira Coupling Reaction: A common approach involves the coupling of 2,4-difluoroiodobenzene with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst. This method is favored for its efficiency and ability to produce high yields.

- Halogenation and Fluorination: Other synthetic routes may involve halogenation followed by selective fluorination of ethynylbenzene derivatives. Such methods require careful control of reaction conditions to achieve desired substitution patterns.

Industrial production may utilize continuous flow reactors to optimize yield and efficiency, alongside purification techniques like distillation or recrystallization .

1-Ethynyl-2,4-difluorobenzene finds applications across various fields:

- Organic Synthesis: It serves as a building block for synthesizing complex aromatic compounds.

- Material Science: Its unique properties make it suitable for developing advanced materials, including polymers.

- Pharmaceuticals: The compound can be explored for potential use in creating fluorinated pharmaceuticals due to its biological activity .

Interaction studies are crucial for understanding the reactivity and potential applications of 1-Ethynyl-2,4-difluorobenzene. Research suggests that compounds with similar structures may exhibit significant interactions with biological receptors. These interactions are often influenced by the electronic properties imparted by the fluorine substituents. Understanding these interactions can guide the design of new therapeutic agents or diagnostic tools .

Several compounds share structural similarities with 1-Ethynyl-2,4-difluorobenzene. Here are notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1-Ethynyl-4-fluorobenzene | Ethynyl group with one fluorine atom | Simpler structure; fewer electron-withdrawing effects |

| 4-Ethynylanisole | Ethynyl group attached to an anisole structure | Contains an ether group; distinct reactivity profile |

| 4-Ethynyl-α,α,α-trifluorotoluene | Ethynyl group with trifluoromethyl substituent | Enhanced electron-withdrawing effects due to trifluoromethyl |

| Phenylacetylene | Ethynyl group attached directly to phenyl | Lacks halogen substitutions; simpler reactivity |

| 1-Ethynyl-3-fluorobenzene | Ethynyl group with one fluorine atom | Different position of fluorine; alters reactivity |

Uniqueness: The distinct positioning of the fluorine atoms at the 2 and 4 positions on the benzene ring gives 1-Ethynyl-2,4-difluorobenzene unique chemical properties compared to other ethynyl-substituted benzenes. This arrangement influences its reactivity patterns and applications in organic synthesis and material science .

1-Ethynyl-2,4-difluorobenzene is systematically classified under multiple nomenclature systems, reflecting its dual nature as both a fluorinated aromatic compound and an acetylenic hydrocarbon. The compound is registered under Chemical Abstracts Service number 302912-34-1, establishing its unique chemical identity within the global registry of chemical substances. According to the International Union of Pure and Applied Chemistry nomenclature, the compound is formally designated as 1-ethynyl-2,4-difluorobenzene, emphasizing the positioning of the ethynyl group at the 1-position and fluorine substituents at the 2,4-positions of the benzene ring. Alternative systematic names include benzene, 1-ethynyl-2,4-difluoro-, which follows the substitutive nomenclature principles by treating the benzene ring as the parent structure.

The compound is also known by several synonyms that reflect different naming conventions and commercial designations. These include 2,4-difluorophenylacetylene, which emphasizes the phenylacetylene structural motif, and 1-ethynyl-2,4-difluoro-benzene, representing a variant of the systematic name. The molecular structure can be represented by the Simplified Molecular Input Line Entry System notation FC1=CC=C(C#C)C(F)=C1, which provides a compact textual representation of the molecular connectivity. The International Chemical Identifier key HRUJQXRGWQWYDH-UHFFFAOYSA-N serves as a unique digital fingerprint for the compound, facilitating database searches and chemical informatics applications.

Table 1: Chemical Identifiers and Physical Properties of 1-Ethynyl-2,4-difluorobenzene

The structural classification of 1-ethynyl-2,4-difluorobenzene places it within the broader category of halogenated aromatic acetylenes, specifically as a member of the fluorophenylacetylene family. This classification is significant because it determines the compound's reactivity patterns, particularly in palladium-catalyzed cross-coupling reactions where the electron-withdrawing nature of the fluorine substituents influences both the oxidative addition step and the overall reaction kinetics. The compound's structure can be analyzed in terms of its electronic properties, where the fluorine atoms create regions of electron deficiency that can be exploited in various synthetic transformations.

Historical Context in Organofluorine Chemistry

The development of 1-ethynyl-2,4-difluorobenzene and related fluorinated acetylenic compounds represents a significant milestone in the evolution of organofluorine chemistry, a field that has undergone dramatic transformations since its inception in the nineteenth century. The historical trajectory of organofluorine chemistry began with the pioneering work of Alexander Borodin in 1862, who carried out the first nucleophilic replacement of a halogen atom by fluoride, establishing the foundational principles for halogen exchange reactions that would later prove crucial in the synthesis of fluorinated aromatic compounds. This early work laid the groundwork for methodologies that would eventually enable the preparation of complex fluorinated acetylenes like 1-ethynyl-2,4-difluorobenzene.

The systematic development of fluoroaromatic chemistry accelerated significantly in the early twentieth century with the introduction of the Schiemann reaction in 1927, which provided a reliable method for introducing fluorine atoms into aromatic systems through the decomposition of diazonium tetrafluoroborate salts. This methodology represented a crucial advance because it offered a practical route to fluorinated benzene derivatives, establishing the synthetic foundation upon which more complex fluorinated acetylenes would later be built. The subsequent development of nucleophilic halogen exchange reactions, particularly the work of Gottlieb in 1936 demonstrating the conversion of chloroarenes to fluoroarenes using potassium fluoride, further expanded the toolkit available for preparing fluorinated aromatic compounds.

The World War II period marked a transformative phase in organofluorine chemistry, driven primarily by the demands of the Manhattan Project and the need for materials capable of withstanding the extreme conditions associated with uranium hexafluoride processing. During this period, industrial organofluorine chemistry experienced unprecedented growth, leading to the development of large-scale fluorination processes and the emergence of specialized fluorinated materials. Although 1-ethynyl-2,4-difluorobenzene itself was not developed during this era, the fundamental advances in fluorine chemistry and the establishment of industrial fluorochemical capabilities created the technological infrastructure that would later support the synthesis of specialized fluorinated acetylenes.

The modern era of organofluorine chemistry, beginning in the latter half of the twentieth century, has been characterized by increasingly sophisticated approaches to fluorine incorporation and the development of novel fluorinated building blocks for pharmaceutical and materials applications. The emergence of transition metal-catalyzed cross-coupling reactions, particularly the Sonogashira coupling developed for forming carbon-carbon bonds between terminal alkynes and aryl halides, has created new opportunities for utilizing fluorinated acetylenes like 1-ethynyl-2,4-difluorobenzene as synthetic intermediates. These developments have positioned fluorinated acetylenes as valuable synthetic building blocks, capable of introducing both fluorine functionality and alkyne reactivity into complex molecular architectures.

Position Within Acetylenic Aromatic Compounds

1-Ethynyl-2,4-difluorobenzene occupies a distinctive position within the broader family of acetylenic aromatic compounds, representing a specialized class that combines the unique properties of terminal alkynes with the electron-withdrawing effects of fluorine substitution. Terminal alkynes, characterized by the presence of a carbon-carbon triple bond with an accessible hydrogen atom, exhibit distinctive reactivity patterns that make them valuable partners in various cross-coupling reactions. The incorporation of fluorine substituents into the aromatic ring significantly modifies these inherent properties, creating compounds with enhanced electrophilic character and altered reaction kinetics compared to their non-fluorinated counterparts.

Phenylacetylene, the parent compound of this family, serves as a prototypical terminal acetylene that undergoes many reactions expected of this functional group, including semihydrogenation over Lindlar catalyst to give styrene and oxidative coupling in the presence of copper salts to form diphenylbutadiyne. The introduction of fluorine substituents, as in 1-ethynyl-2,4-difluorobenzene, substantially alters these reaction profiles by increasing the electrophilic character of the aromatic system and influencing the electron density at the alkyne terminus. This modification has profound implications for the compound's behavior in palladium-catalyzed cross-coupling reactions, where electron-deficient aryl systems typically exhibit enhanced reactivity in oxidative addition processes.

Comparative analysis with other fluorinated phenylacetylenes reveals the specific advantages conferred by the 2,4-difluoro substitution pattern. 2-Fluorophenylacetylene, bearing a single fluorine substituent, demonstrates intermediate properties between the parent phenylacetylene and more heavily fluorinated derivatives. The molecular weight of 120.13 grams per mole for 2-fluorophenylacetylene compared to 138.12 grams per mole for 1-ethynyl-2,4-difluorobenzene reflects the additional fluorine substitution, which correspondingly increases the electron-withdrawing character of the aromatic system. Similarly, 3-fluorophenylacetylene provides another point of comparison, with properties intermediate between the non-fluorinated and difluorinated variants.

Table 2: Comparative Properties of Fluorinated Phenylacetylenes

The positioning of 1-ethynyl-2,4-difluorobenzene within acetylenic aromatic compounds is further defined by its participation in specialized synthetic transformations that exploit the synergistic effects of fluorine substitution and alkyne functionality. Copper-catalyzed oxidative cross-coupling reactions with electron-deficient polyfluorophenylboronate esters represent one such application, where the compound serves as a terminal alkyne partner in reactions that generate cross-coupled alkynyl fluoroarene products. These transformations demonstrate the unique reactivity profile of fluorinated acetylenes and their utility as alternatives to conventional Sonogashira coupling protocols.

Significance in Synthetic Organic Chemistry Research

The significance of 1-ethynyl-2,4-difluorobenzene in synthetic organic chemistry research stems from its dual functionality as both a fluorinated aromatic system and a terminal alkyne, positioning it as a versatile building block for the construction of complex molecular architectures. The compound's utility is particularly evident in cross-coupling reactions, where the electron-withdrawing effects of the fluorine substituents enhance reactivity while the terminal alkyne functionality provides a site for carbon-carbon bond formation. Recent research has demonstrated the compound's effectiveness in copper-catalyzed oxidative cross-coupling reactions with polyfluorophenylboronate esters, offering a mild alternative to traditional Sonogashira coupling conditions.

In palladium-catalyzed cross-coupling chemistry, 1-ethynyl-2,4-difluorobenzene serves as a valuable substrate for the synthesis of functionalized acetylenes through copper-free Sonogashira coupling reactions. The electron-deficient nature of the difluorinated aromatic ring facilitates oxidative addition to palladium centers, leading to enhanced reaction rates and improved yields compared to electron-rich acetylenic partners. This reactivity profile has been exploited in the one-pot synthesis of complex heterocyclic systems, including triazoloquinoxalines, where the compound participates in multi-step cascade reactions that assemble multiple bonds in a single synthetic operation.

The compound's role in materials chemistry research has gained particular prominence due to the unique properties conferred by fluorine substitution. Fluorinated acetylenes like 1-ethynyl-2,4-difluorobenzene have been employed in the synthesis of sulfonated poly(arylene ether)s, where the fluorinated monomer units contribute to enhanced thermal stability and chemical resistance of the resulting polymeric materials. These applications capitalize on the exceptional strength of carbon-fluorine bonds, which provide thermal and chemical stability that is often superior to that of non-fluorinated analogs.

Table 3: Synthetic Applications of 1-Ethynyl-2,4-difluorobenzene

Research into the mechanistic aspects of reactions involving 1-ethynyl-2,4-difluorobenzene has provided valuable insights into the influence of fluorine substitution on reaction pathways and selectivity. Computational studies have revealed that the electron-withdrawing effects of fluorine substituents significantly alter the electronic properties of the acetylenic carbon atoms, influencing both the kinetics and thermodynamics of carbon-carbon bond formation reactions. These findings have important implications for the design of new synthetic methodologies and the optimization of existing protocols for the preparation of fluorinated organic compounds.

The pharmaceutical chemistry applications of 1-ethynyl-2,4-difluorobenzene and its derivatives represent another area of significant research interest. The compound serves as a precursor for the synthesis of various bioactive molecules, where the fluorine substituents can enhance metabolic stability, improve membrane permeability, and modulate biological activity. The strategic incorporation of fluorinated acetylenic motifs into drug candidates has become increasingly common in medicinal chemistry, reflecting the growing recognition of fluorine's unique contributions to pharmacological properties.

Current research trends involving 1-ethynyl-2,4-difluorobenzene continue to explore new applications in sustainable chemistry and green synthetic methodologies. The development of more environmentally friendly synthetic routes, including the use of water as a solvent in copper-free Sonogashira coupling reactions, has demonstrated the compound's compatibility with sustainable chemistry principles. These advances represent important steps toward reducing the environmental impact of fluorinated compound synthesis while maintaining the high levels of efficiency and selectivity required for practical applications.

The synthesis of 1-ethynyl-2,4-difluorobenzene requires careful consideration of various synthetic approaches, each with distinct advantages and limitations. This section examines the classical and modern synthetic routes, along with critical process optimization parameters.

Classical Synthetic Routes

From Difluoroacetophenone Derivatives

The preparation of 1-ethynyl-2,4-difluorobenzene from difluoroacetophenone derivatives represents one of the most established synthetic methodologies [1]. This approach involves a multi-step process beginning with the alkylthionation of halodifluoroacetic acid ester derivatives. The process comprises two fundamental steps: initial alkylthionation of compound (1) to form compound (2), followed by coupling with halobenzene derivatives [1].

The alkylthionation reaction typically employs alkyl mercaptans in the presence of sodium hydride or sodium alkyl mercaptan in dimethyl sulfoxide. For instance, the synthesis of ethyl 2,2-difluoro-2-(methylthio)acetate is achieved through the reaction of ethyl chlorodifluoroacetate with sodium methyl mercaptan in dimethyl sulfoxide, yielding the desired product in 43.2% yield [1]. The reaction conditions are mild, typically conducted at room temperature, making this approach particularly attractive for laboratory-scale synthesis.

The coupling step involves the reaction of alkylthiodifluoroacetic acid ester derivatives with halobenzene derivatives. For example, the synthesis of 2,2-difluoro-1-(2,4-difluorophenyl)-2-(methylthio)-1-ethanone proceeds through the coupling of the alkylthiodifluoroacetic acid ester with 1-bromo-2,4-difluorobenzene [1]. The reaction is typically performed in dimethyl sulfoxide at elevated temperatures, with yields ranging from 45% to 67% depending on the specific substrates employed.

This methodology offers several advantages including relatively mild reaction conditions and good functional group tolerance. However, the multi-step nature of the process and the requirement for specialized starting materials limit its widespread application.

Halogenation-Dehydrohalogenation Sequences

The halogenation-dehydrohalogenation approach represents a classical method for alkyne synthesis that can be adapted for the preparation of 1-ethynyl-2,4-difluorobenzene [2] [3]. This methodology involves the initial halogenation of alkenes to form vicinal dihalides, followed by sequential dehydrohalogenation to generate the alkyne functionality.

The dehydrohalogenation process typically requires strong bases such as sodium amide in liquid ammonia [3]. For terminal alkynes, three molar equivalents of base are necessary: two equivalents for the double elimination and one additional equivalent to deprotonate the terminal alkyne hydrogen [4]. The order of reactivity for haloalkanes in dehydrohalogenation follows the pattern: tertiary > secondary > primary [3].

The mechanism involves an E2 elimination pathway where the base abstracts a β-hydrogen while the halogen leaves as a halide ion [2]. The anti-coplanar orientation of the β-hydrogen and leaving group is crucial for efficient elimination [2]. The reaction proceeds through a vinylic halide intermediate, which undergoes further elimination to form the alkyne product [5].

While this approach offers broad applicability and uses readily available starting materials, it requires harsh reaction conditions and multiple equivalents of strong base, which can limit its utility for sensitive substrates.

Modern Synthetic Approaches

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of carbon-carbon bonds and offer powerful methodologies for the preparation of 1-ethynyl-2,4-difluorobenzene [6] [7]. These reactions typically involve the coupling of aryl halides with various organometallic reagents through a common mechanistic pathway involving oxidative addition, transmetalation, and reductive elimination [8].

The versatility of palladium-catalyzed cross-coupling is demonstrated by the variety of organometallic nucleophiles that can be employed, including organoboron compounds in Suzuki-Miyaura coupling, organotin reagents in Stille coupling, and organosilicon compounds in Hiyama coupling [8]. The unique feature of these reactions is the exclusive formation of cross-coupled products without homo-coupling side products [8].

Recent advances in palladium-catalyzed cross-coupling have focused on expanding substrate scope and improving reaction conditions. The development of new ligand systems has enabled the coupling of challenging substrates under milder conditions [6]. High-throughput screening techniques coupled with rapid mass spectrometry analysis have accelerated the optimization of reaction conditions, particularly for catalytic reactions [9].

The advantages of palladium-catalyzed cross-coupling include excellent functional group tolerance, high yields, and mild reaction conditions. However, the use of expensive palladium catalysts and the need for specialized ligands can limit the cost-effectiveness of these methods.

Sonogashira Coupling Applications

The Sonogashira coupling reaction represents one of the most important methods for the synthesis of arylalkynes and is particularly relevant for the preparation of 1-ethynyl-2,4-difluorobenzene [10] [11]. This reaction involves the cross-coupling of aryl or vinyl halides with terminal alkynes in the presence of a palladium catalyst and copper co-catalyst [10].

The reaction mechanism involves two independent catalytic cycles: a palladium cycle and a copper cycle [10]. The palladium cycle begins with oxidative addition of the aryl halide to the palladium(0) complex, followed by transmetalation with the copper acetylide and reductive elimination to form the carbon-carbon bond [10]. The copper cycle involves the formation of copper acetylide from the terminal alkyne and copper(I) catalyst in the presence of base [10].

The Sonogashira reaction offers several advantages including mild reaction conditions (often room temperature), high yields (typically 80-95%), and broad substrate scope [10] [11]. The reaction can be performed in various solvents and tolerates a wide range of functional groups [11]. Recent developments have focused on copper-free variants of the Sonogashira reaction to address potential issues with copper contamination [12].

The synthesis of 1-ethynyl-2,4-difluorobenzene via Sonogashira coupling would involve the reaction of 1-iodo-2,4-difluorobenzene with acetylene or a protected alkyne under standard Sonogashira conditions . The reaction typically employs palladium chloride/X-Phos as the catalyst system in the presence of triethylamine as base [14].

Difluoromethylation Strategies

Difluoromethylation strategies have emerged as powerful tools for the introduction of fluorinated groups into organic molecules [15] [16]. The difluoromethyl group (CF₂H) is particularly valuable in medicinal chemistry as it acts as a lipophilic hydrogen bond donor and serves as a bioisostere for various functional groups [16].

The development of efficient difluoromethylation methods has been driven by the need to access complex fluorinated compounds with improved pharmacological properties [15]. Two major strategies have been developed: direct transfer of a CF₂H group into target molecules (direct difluoromethylation) and the introduction of a functionalized moiety followed by transformation to the difluoromethyl group (stepwise difluoromethylation) [17].

The zinc difluoromethanesulfinate (DFMS) reagent represents a significant advancement in direct difluoromethylation methodology [16]. This reagent can donate the CF₂H group to various substrates including heteroarenes, α,β-unsaturated enones, and aromatic thiols under mild conditions [16]. The reaction is typically performed in dichloromethane/water with tert-butyl hydroperoxide as oxidant, providing good yields and functional group tolerance [16].

Electrophilic difluoromethylation approaches utilize reagents such as S-(difluoromethyl) sulfoximines and difluoromethylated hypervalent iodine species [18]. These methods involve the generation of difluorocarbene (CF₂) intermediates that react with nucleophilic sites [18]. Nucleophilic difluoromethylation employs pre-formed difluoromethyl anions, typically generated from TMSCF₂H under basic conditions [18].

Process Optimization Parameters

Catalyst Systems Evaluation

The evaluation of catalyst systems for the synthesis of 1-ethynyl-2,4-difluorobenzene requires systematic assessment of various parameters including catalyst loading, ligand selection, and reaction conditions [19] [20]. Modern approaches to catalyst evaluation employ high-throughput screening techniques combined with machine learning algorithms to identify optimal catalyst systems [19].

Traditional catalyst evaluation methods involve one-factor-at-a-time (OFAT) approaches, which can be inefficient and may miss important interactions between variables [21]. Design of experiments (DoE) methodologies provide more efficient strategies for catalyst optimization by systematically varying multiple parameters simultaneously [19] [22].

Recent developments in catalyst evaluation include the use of deep learning models to predict optimal reaction conditions [22]. These models are trained on large datasets of experimental results and can extrapolate to unseen reactions, significantly reducing the number of experiments required for optimization [22].

The CatScore metric represents a novel approach to catalyst evaluation that uses deep learning to predict product selectivity as a function of reactants and catalyst [20]. This method demonstrates superior performance compared to traditional density functional theory-based approaches and can significantly reduce the time and resources required for catalyst development [20].

Reaction Conditions Optimization

The optimization of reaction conditions for the synthesis of 1-ethynyl-2,4-difluorobenzene involves the systematic evaluation of multiple parameters including temperature, pressure, solvent, and reaction time [23] [21]. Modern optimization strategies employ sophisticated algorithms to efficiently explore the parameter space and identify optimal conditions.

Bayesian optimization has emerged as a powerful tool for reaction optimization, demonstrating superior performance compared to human decision-making [19]. This approach uses probabilistic models to predict the outcome of experiments and selects the most informative experiments to perform next [19]. The method is particularly effective for expensive experiments where minimizing the number of trials is crucial.

Heuristic algorithms such as genetic algorithms, particle swarm optimization, and simulated annealing offer alternative approaches to reaction optimization [24] [25]. These methods are particularly useful for discrete optimization problems and can handle complex, non-linear relationships between variables [24]. Particle swarm optimization with numerical encoding has been shown to perform comparably to Bayesian optimization while requiring lower computational costs [25].

The integration of automated synthesis platforms with optimization algorithms enables closed-loop optimization where experimental results directly inform the selection of subsequent experiments [26]. This approach can significantly accelerate the optimization process and reduce the time required to identify optimal conditions [26].

Purification Methodologies

The purification of 1-ethynyl-2,4-difluorobenzene requires careful selection of appropriate methodologies based on the physical and chemical properties of the compound [27] [28]. The compound's relatively low molecular weight (138.12 g/mol) and presence of fluorine substituents influence the choice of purification method.

Recrystallization represents one of the most effective purification methods for solid compounds, offering high purity levels that are often superior to column chromatography [29] [30]. The method relies on the principle that most substances exhibit higher solubility in hot solvents compared to cold solvents [29]. For 1-ethynyl-2,4-difluorobenzene, with a melting point of 29-32°C, recrystallization from appropriate solvents can achieve purity levels greater than 95% [29].

The selection of recrystallization solvent is critical and typically requires systematic screening [29]. The ideal solvent should dissolve the compound readily at elevated temperature while showing poor solubility at room temperature [29]. The presence of fluorine substituents may influence solvent selection, potentially favoring polar aprotic solvents.

Column chromatography offers an alternative purification method with good versatility and moderate to high purity levels [27]. The method is particularly useful for separating compounds with similar physical properties but different polarities [27]. Silica gel chromatography with appropriate solvent systems can achieve purity levels of 90-95% for fluorinated aromatic compounds.

Distillation methods may be applicable given the compound's relatively low boiling point, though care must be taken to avoid decomposition at elevated temperatures [27]. Vacuum distillation can reduce the required temperature and minimize thermal degradation [27].

The choice of purification method should consider factors including scale of operation, required purity level, available equipment, and cost considerations [27]. For analytical applications requiring high purity, preparative HPLC may be necessary despite higher costs and limited scale [27].

XLogP3

GHS Hazard Statements

H228 (100%): Flammable solid [Danger Flammable solids];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant